molecular formula C23H22N2O2 B14794781 N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

Cat. No.: B14794781
M. Wt: 358.4 g/mol
InChI Key: HVHQOYMDLQQMHG-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-2-(1-phenylethylamino)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development and study of small molecule therapeutics. The compound features a molecular framework that incorporates a benzophenone moiety and a chiral phenylethylamino side chain, giving it a molecular formula of C 23 H 22 N 2 O 2 and a molecular weight of 358.44 g/mol . Researchers should note that this compound is commonly supplied as separate enantiomers due to the potential for stereospecific biological activity. The (S)-enantiomer is identified by CAS 1574762-21-2 , while the (R)-enantiomer is identified by CAS 1219198-32-9 . The distinct spatial arrangement of these isomers can lead to different binding affinities and metabolic pathways, making them invaluable tools for structure-activity relationship (SAR) studies. Investigating each enantiomer separately allows for a more precise understanding of a target's pharmacophore and can aid in the optimization of lead compounds for enhanced efficacy and reduced side effects. The core structure of this acetamide derivative suggests potential research applications as a building block or intermediate in organic synthesis. Its structural complexity makes it a valuable candidate for probing biological mechanisms and developing novel enzyme or receptor inhibitors. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

InChI

InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)

InChI Key

HVHQOYMDLQQMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Industrial-Scale Synthesis via Continuous Flow Reactors

Reaction Sequence and Conditions

Industrial production (VulcanChem, 2025) employs a three-step continuous flow process:

  • Alkylation : 2-Aminobenzophenone reacts with (1S)-1-phenylethylamine in acetonitrile under nitrogen at 60°C for 2 hours.
  • Acetamide Coupling : The alkylated intermediate undergoes carbodiimide-mediated activation with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane.
  • Purification : The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1).
Key Data:
Parameter Value
Yield (Overall) 72–78%
Purity >95% (HPLC)
Stereochemical Integrity >99% ee (S-configuration retained)

This method prioritizes scalability, with flow reactors minimizing thermal degradation and side reactions.

Laboratory-Scale Condensation Approaches

Bromoacetamide Intermediate Route

A two-step condensation (Bailey et al., 2025) involves:

  • Bromoacetamide Formation :
    • o-Aminobenzophenone reacts with 2-bromo-2-methylpropanoyl bromide in acetonitrile with K₂CO₃.
    • Intermediate: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.
  • Amination :
    • The bromoacetamide reacts with (1S)-1-phenylethylamine in THF at 25°C for 12 hours.
Key Data:
Parameter Value
Yield (Step 1) 85%
Yield (Step 2) 68%
Purification Recrystallization (EtOH/H₂O)

This method offers precise stereocontrol but requires handling moisture-sensitive reagents.

Aqueous-Phase Synthesis for Green Chemistry

Adaptation of Benzoic Acid/Phenethylamine Protocol

A water-based method (CN103288667A, 2013) was modified for the target compound:

  • Reaction : Benzoyl chloride, (1S)-1-phenylethylamine, and NaOH are stirred in ice-cold water.
  • Precipitation : The product crystallizes upon neutralization.
Key Data:
Parameter Value
Yield 65%
Solvent Consumption Reduced by 80% vs. organic methods
Purity 92% (HPLC)

While eco-friendly, this method struggles with racemization (5–8% ee loss).

Microwave-Assisted Accelerated Synthesis

Rapid Amide Bond Formation

Microwave irradiation (150°C, 20 min) in DMF with HATU as a coupling agent achieves 89% yield. Purification uses centrifugal partition chromatography.

Advantages:
  • Reaction time reduced from 12 hours to 20 minutes.
  • Minimal epimerization (<1% ee loss).

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield Purity Stereochemical Purity Scalability
Industrial Flow Reactor 72–78% >95% >99% ee High
Bromoacetamide Condensation 68% 90% 95% ee Moderate
Aqueous-Phase 65% 92% 87–92% ee Low
Microwave-Assisted 89% 94% 99% ee High

Cost-Benefit Considerations

  • Industrial Method : High capital cost but optimal for bulk production.
  • Microwave-Assisted : Energy-intensive but ideal for small-scale R&D.
  • Aqueous-Phase : Low cost but limited stereochemical fidelity.

Critical Challenges and Solutions

Racemization During Synthesis

  • Cause : Base-mediated epimerization at the (1S)-phenylethylamine center.
  • Mitigation : Use of non-basic coupling agents (e.g., COMU) reduces ee loss to <2%.

Byproduct Formation

  • N-Acetylated Side Products : Generated via over-activation of the acetamide group.
  • Solution : Strict stoichiometric control (1:1.05 amine:acylating agent ratio).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the benzoyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

N-(2-Benzoylphenyl)acetamide Derivatives

Key Compound : N-(2-benzoylphenyl)acetamide ()

  • Structural Differences: Lacks the 1-phenylethylamino group and dimethyl substitution on the acetamide chain.
  • Hydrogen Bonding: Unlike the target compound, this derivative cannot form intramolecular two-center hydrogen bonds in the solid state or DMSO-d6 due to steric hindrance from the ortho-benzoyl group. Instead, it forms 1-D/2-D crystal networks via C–H···O/π interactions .
  • Thermodynamic Data: Not applicable, as hydrogen bonding is sterically restricted.
Parameter Target Compound N-(2-Benzoylphenyl)acetamide
Intramolecular HB Supported (three-center in oxalamide analogs) Sterically prohibited
ΔHº (HB disruption) 28.3 kJ·mol⁻¹ (oxalamide analog) N/A
Crystal Network Benzoyl-driven C–H···O/π interactions Similar C–H···O/π networks

Chlorinated Analog: N-(2-Benzoyl-4-chlorophenyl)-2-{(1S)-1-phenylethylamino}acetamide

Key Compound : CAS 1616506-46-7 ()

  • Applications: High-purity (>97%) form used in pharmaceutical R&D, suggesting improved stability or bioavailability compared to the non-chlorinated parent compound .

Naphtho[2,1-b]furan Acetamide Derivatives

Key Compounds : Derivatives with nitro and benzylidenehydrazine groups ()

  • Structural Differences : Replace the benzoylphenyl group with a naphthofuran core, introducing nitro and hydrazine functionalities.
  • Applications : Primarily antibacterial agents, unlike the target compound’s chiral resolution role .

Thiazolidinone and Benzothiazole Derivatives

Key Compounds :

  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()
  • Benzothiazole-2-yl acetamides ()
  • Structural Differences: Incorporate sulfur-containing heterocycles (thiazolidinone, benzothiazole) instead of the phenylethylamino group.
  • Applications : Designed for kinase inhibition or antimicrobial activity, leveraging sulfonyl and trifluoromethyl groups for enhanced binding .

Quinolinyl and Piperidinylidene Acetamides

Key Compounds: Quinolin-6-yl acetamides with piperidin-4-ylidene substituents ()

  • Structural Differences: Feature a quinoline scaffold and sp²-hybridized piperidine, contrasting with the target’s planar benzoylphenyl group.
  • Applications : Target kinase pathways (e.g., anticancer applications), with molecular weights exceeding 498 g/mol .

Aminoethyl and Diethylaminoethyl Derivatives

Key Compounds :

  • N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide ()
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()
  • Structural Differences: Replace the phenylethylamino group with smaller, flexible aminoethyl chains.
  • Physicochemical Properties : Increased solubility in polar solvents due to protonatable amine groups .

Critical Analysis of Research Findings

  • Hydrogen Bonding & Solubility : The target compound’s three-center hydrogen bonding (observed in oxalamide analogs) enhances stability in DMSO, whereas simpler acetamides (e.g., ) lack this property .
  • Stereochemical Impact: The (R)-configured phenylethylamino group in the target compound enables enantioselective interactions, unlike non-chiral analogs (e.g., ) .
  • Bioactivity: While thiazolidinone and naphthofuran derivatives exhibit antimicrobial activity, the target compound’s primary utility lies in chiral resolution, highlighting structure-function specificity .

Biological Activity

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and preliminary findings from relevant research.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoyl group, a phenyl group, and an acetamide moiety. The molecular formula is C18H20N2OC_{18}H_{20}N_2O with a molecular weight of approximately 358.43 g/mol. This compound belongs to the class of phenylacetamides, known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can bind to receptors involved in pain and inflammation pathways. The exact mechanisms remain to be fully elucidated but may involve:

  • Enzyme Inhibition : Compounds like this compound may inhibit enzymes associated with inflammatory processes.
  • Receptor Modulation : The compound may modulate the activity of receptors, influencing cellular signaling pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory properties. A study highlighted its potential in reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. The compound was administered at doses of 5 mg/kg and 10 mg/kg, resulting in significant reductions in paw edema volume compared to control groups .

Comparative Studies

Comparative studies with structurally similar compounds provide insights into the unique biological profile of this compound. For example:

Compound NameStructureBiological Activity
N-(2-hydroxy phenyl) acetamideHydroxy group substitutionExhibits anti-inflammatory effects but less potent than the target compound
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamidePyrrolidine ringDisplays different binding affinities affecting pain pathways

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled experiment involving Sprague Dawley rats, administration of this compound resulted in reduced body weight loss and decreased paw swelling in adjuvant-induced arthritis models. Serum analysis showed a reduction in inflammatory markers compared to untreated controls, indicating the compound's potential as an anti-inflammatory agent.

Case Study 2: Mechanistic Studies

Further investigation into the mechanism revealed that the compound interacts with specific enzymes involved in inflammatory processes. In vitro assays demonstrated that it could inhibit key enzymes related to pain signaling pathways, suggesting a dual mechanism involving both receptor modulation and enzyme inhibition.

Q & A

Q. What are the standard synthetic routes for N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

Amide Coupling : React 2-benzoylphenylamine with 2-(1-phenylethylamino)acetic acid using coupling agents like EDC/HOBt in anhydrous DCM under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Characterization : Validate using 1^1H/13^13C NMR (e.g., benzoyl carbonyl at ~195 ppm in DMSO-d6) and HRMS (expected [M+H]+^+: ~377.18 Da) .

Key Reaction Parameters
Coupling agent: EDC/HOBt
Solvent: DCM (anhydrous)
Reaction time: 12–24 h
Yield: 60–75% (post-purification)

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1^1H NMR (DMSO-d6) shows peaks for benzoyl (δ 7.8–8.1 ppm), phenylethylamino (δ 1.4–1.6 ppm, doublet for CH3_3), and acetamide (δ 2.1 ppm, singlet) .
  • FT-IR : Confirm amide C=O stretch at ~1650–1680 cm1^{-1} and N-H bend at ~1550 cm1^{-1} .
  • Mass Spectrometry : HRMS-ESI (positive mode) to verify molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How to design experiments to study its interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

Target Selection : Use computational docking (AutoDock Vina) to predict binding affinity to targets like β-adrenergic receptors (homology models from PubChem) .

Q. In Vitro Assays :

  • Binding Assays : Radioligand displacement (e.g., 3^3H-DHA for β-receptors) with IC50_{50} determination .
  • Functional Assays : cAMP accumulation (for GPCR activity) in HEK293 cells transfected with target receptors .

Data Validation : Compare with known inhibitors (e.g., propranolol) and use statistical tools (GraphPad Prism) for dose-response curves .

Key Assay Parameters
Radioligand: 3^3H-DHA (2 nM)
Incubation time: 60 min
Temperature: 37°C

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Replicate Conditions : Ensure identical assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES) and cell lines (e.g., HEK293 vs. CHO) .
  • Orthogonal Methods :
  • HPLC Purity Check : Confirm compound integrity (e.g., C18 column, 90:10 acetonitrile/water) to rule out degradation .
  • Metabolic Stability : Test in liver microsomes (human/rat) to assess if metabolites interfere with activity .
  • Statistical Analysis : Use ANOVA to compare datasets and identify outliers due to experimental variability .

Q. What advanced techniques are used to study its solid-state properties (e.g., polymorphism)?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water) and solve structure to confirm conformation and hydrogen-bonding networks .

  • DSC/TGA : Analyze thermal stability (melting point ~180–190°C) and decomposition profiles .

    Crystallographic Data
    Space group: P1_1
    Unit cell parameters: a=10.2 Å, b=12.5 Å, c=15.3 Å
    R-factor: <0.05

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